molecular formula C11H19NO2 B14233074 1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid CAS No. 724773-04-0

1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid

Katalognummer: B14233074
CAS-Nummer: 724773-04-0
Molekulargewicht: 197.27 g/mol
InChI-Schlüssel: HRLADBRXOPGTFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthesis and study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields spiro[cyclopropane-1,9’-fluorene] through the Corey–Chaykovsky reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with others, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary alcohols.

Wissenschaftliche Forschungsanwendungen

1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. For instance, it may inhibit or activate enzymes by fitting into their active sites, thereby affecting metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Conclusion

1-(Aminomethyl)-5,6-dimethylspiro[24]heptane-1-carboxylic acid is a compound of significant interest due to its unique structure and diverse applications

Eigenschaften

CAS-Nummer

724773-04-0

Molekularformel

C11H19NO2

Molekulargewicht

197.27 g/mol

IUPAC-Name

2-(aminomethyl)-5,6-dimethylspiro[2.4]heptane-2-carboxylic acid

InChI

InChI=1S/C11H19NO2/c1-7-3-10(4-8(7)2)5-11(10,6-12)9(13)14/h7-8H,3-6,12H2,1-2H3,(H,13,14)

InChI-Schlüssel

HRLADBRXOPGTFN-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2(CC1C)CC2(CN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.